Product packaging for 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine(Cat. No.:CAS No. 1187170-08-6)

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

Cat. No.: B1421507
CAS No.: 1187170-08-6
M. Wt: 257.28 g/mol
InChI Key: JYQMZFIHTADRQM-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine is a chemical compound with the molecular formula C15H15NO3, intended for research and development purposes . This molecule features a 6-methylpyridine moiety, a structure known for its utility in synthesizing pharmaceutical compounds such as picoplatin, and a dimethoxybenzoyl group, which is a common building block in organic synthesis . The specific arrangement suggests its potential application as an intermediate in synthetic chemistry, particularly in the development of novel ligands or complex organic molecules for medicinal chemistry and materials science. Researchers value this compound for its unique hybrid structure, which combines aromatic systems with hydrogen bond acceptors, potentially enabling interactions with various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3 B1421507 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine CAS No. 1187170-08-6

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-4-8-12(16-10)14(17)11-7-5-9-13(18-2)15(11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMZFIHTADRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine typically involves the reaction of 2,3-dimethoxybenzoic acid with 6-methylpyridine in the presence of a coupling agent. One common method involves the use of 2,3-dimethoxybenzoyl chloride, which is prepared by reacting 2,3-dimethoxybenzoic acid with thionyl chloride. The resulting 2,3-dimethoxybenzoyl chloride is then reacted with 6-methylpyridine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzoyl group can produce benzyl derivatives .

Scientific Research Applications

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzoyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from

The closest analogs are 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine and 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine , both sharing the benzoyl-pyridine core but differing in substituents (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Pyridine Substituent Benzoyl Substituents Key Features
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine C₁₅H₁₅NO₃ 257.29 Methyl 2,3-Dimethoxy Enhanced lipophilicity
2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine C₁₅H₁₅NO₄ 273.29 Methoxy 2,3-Dimethoxy Higher polarity, metabolic lability
2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine C₁₅H₁₅NO₄ 273.29 Methoxy 2,5-Dimethoxy Altered electronic effects
Key Differences:

Pyridine Substituent (Methyl vs. Methoxy (C₁₅H₁₅NO₄): The methoxy group increases polarity and hydrogen-bonding capacity but may render the compound susceptible to metabolic demethylation .

Benzoyl Substituent Position (2,3 vs. 2,5-Dimethoxy):

  • 2,3-Dimethoxy: Adjacent methoxy groups create steric hindrance and electron-donating effects, possibly stabilizing the compound in π-π interactions.
  • 2,5-Dimethoxy: Para-substituted methoxy groups may delocalize electron density differently, altering reactivity in electrophilic substitutions .

Broader Context of Pyridine Derivatives

  • : A pyridine derivative with a dihydrobenzodioxin group (6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine) highlights the role of fused rings and dimethylamino groups in modulating bioactivity. The dimethylamino group introduces basicity, contrasting with the neutral methoxy/methyl groups in the target compound .
  • : Bromomethyl-substituted pyridines (e.g., 2-(Bromomethyl)-6-methylpyridine ) are synthetic intermediates, emphasizing the utility of halogenated analogs in derivatization reactions .

Implications of Structural Differences

Physicochemical Properties

  • Solubility: Methoxy-containing analogs (C₁₅H₁₅NO₄) may exhibit better aqueous solubility due to hydrogen bonding with the methoxy oxygen.

Pharmacological Potential (Theoretical)

  • Target Interactions : The 2,3-dimethoxybenzoyl group could engage in stacking interactions with aromatic residues in enzyme active sites, while the methyl group’s steric bulk might influence binding specificity.

Biological Activity

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H13_{13}N\O3_{3}
  • Molecular Weight : 233.25 g/mol
  • Structural Features : The compound features a pyridine ring substituted with a dimethoxybenzoyl group and a methyl group at the 6-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclooxygenase Inhibition : Similar compounds have been shown to act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to reduced inflammation and pain relief.
  • Cellular Pathways : The compound may influence the arachidonic acid cascade, which is crucial in inflammatory responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant growth inhibition in MCF-7 breast cancer cells .
    Cell LineGI50 (µM)
    MCF-77.5
    HeLa10.0
    Vero15.0
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts favorably with key proteins involved in cancer progression. This interaction may help elucidate its potential as a therapeutic agent.
  • Comparative Analysis : Compared to other similar compounds, such as imidazo[1,2-a]pyridines, this compound shows unique biological activities due to its specific substitution pattern.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives related to this compound for their anti-inflammatory and anticancer properties:

  • Study Design : Researchers synthesized several derivatives and evaluated their biological activities using both in vitro and in vivo models.
  • Results : Some derivatives exhibited enhanced anti-inflammatory effects compared to the parent compound, indicating potential for further development .

Q & A

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, bond lengths and angles in related pyridine derivatives (e.g., C15H13NO analogs) are typically resolved with precision (±0.01 Å for bond lengths) using Mo-Kα radiation (λ = 0.71073 Å). Complementary techniques include 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and FT-IR (C=O stretch ~1680 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate degradation under prolonged UV exposure (>48 hrs), necessitating storage in amber vials at –20°C. Hydrolysis of the benzoyl group may occur in strongly acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR) for this compound derivatives?

  • Answer : Discrepancies often arise from conformational flexibility or solvent effects. For example, dynamic NMR can detect rotational barriers in the benzoyl group. Cross-validate with SC-XRD (e.g., torsion angles in Table 2 of ) and computational methods (DFT calculations for optimized geometries). Contradictions in 1H^1 \text{H} NMR integration may indicate impurities; use HPLC-MS (C18 column, acetonitrile/water mobile phase) for purity assessment .

Q. What catalytic applications have been explored using nickel complexes of structurally related pyridine ligands?

  • Answer : Nickel complexes with bidentate pyridine ligands (e.g., 2-(2-benzoxazolyl)-6-methylpyridine) show efficacy in ethylene oligomerization. Key factors include ligand denticity (P,N vs. N,N donors) and electronic tuning (e.g., methoxy substituents). Reaction conditions (e.g., 10 bar ethylene, 50°C) and co-catalysts (e.g., MAO) significantly influence product distribution (α-olefins vs. polymers) .

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing benzoyl group lowers LUMO energy, enhancing susceptibility to nucleophilic attack. Transition-state modeling (e.g., for Suzuki-Miyaura coupling) optimizes catalyst-substrate interactions .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Answer : Slow evaporation (pentane/CH₂Cl₂) or vapor diffusion (ether into DCM) are effective. Additives like hexafluorobenzene can enhance crystal packing via π-π interactions. For refractory cases, derivatization (e.g., bromination at the methyl group) improves lattice stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of nickel complexes with similar ligands?

  • Answer : Variability often stems from ligand steric/electronic differences (e.g., methoxy vs. methyl substituents) or reaction conditions (solvent polarity, temperature). Systematic benchmarking under standardized conditions (e.g., TOF measurements at 25°C) and mechanistic studies (EPR for radical intermediates) are critical. Contradictory data in ethylene oligomerization may reflect competing β-hydride elimination pathways .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (Schlenk line) for nickel-catalyzed reactions .
  • Characterization : Combine SC-XRD with solid-state NMR to resolve polymorphism .
  • Data Interpretation : Use multivariate analysis (PCA) to deconvolute overlapping spectral signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
Reactant of Route 2
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2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

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